N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine
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Overview
Description
N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the piperidinyl and piperazinyl groups. The final step involves the addition of the trifluoromethyl-pyridinyl group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine can be compared with other similar compounds, such as:
N-(4-(1-Piperidinyl)phenyl)-8-quinolinesulfonamide: This compound has a similar piperidinyl group but differs in its overall structure and functional groups.
N-(1-Methyl-4-piperidinyl)-4-{[4-(trifluoromethyl)phenoxy]methyl}benzamide: This compound shares the trifluoromethyl group but has a different core structure
Properties
Molecular Formula |
C26H30F3N7 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-6-piperidin-1-yl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C26H30F3N7/c1-19-7-9-20(10-8-19)31-22-18-23(34-12-3-2-4-13-34)33-25(32-22)36-16-14-35(15-17-36)24-21(26(27,28)29)6-5-11-30-24/h5-11,18H,2-4,12-17H2,1H3,(H,31,32,33) |
InChI Key |
QATHKITVRMFUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)N5CCCCC5 |
Origin of Product |
United States |
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